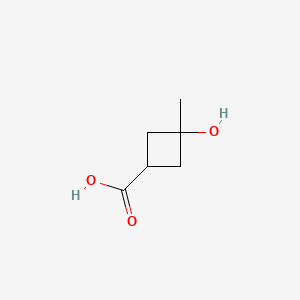

3-Hydroxy-3-methylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(9)2-4(3-6)5(7)8/h4,9H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHHQJYZGSYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717722 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16286-86-5 | |

| Record name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

A crucial starting material for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid is 3-oxocyclobutanecarboxylic acid. Several methods for its preparation have been reported. One common approach involves the hydrolysis of a dicyano cyclobutanone derivative.

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is based on the hydrolysis of 3,3-dicyano cyclobutanone.

-

Step 1: Reaction Setup

-

A suspension of 3,3-dicyano cyclobutanone (97.1 g, 0.5 mol) is prepared in 420 mL of 6M aqueous hydrochloric acid (2.5 mol).

-

-

Step 2: Reflux

-

The mixture is heated to reflux at a temperature of 70-100°C for 24 hours.

-

-

Step 3: Work-up and Isolation

-

After the reaction is complete, the mixture is evaporated to dryness.

-

Toluene (500 mL) and water (100 mL) are added to the residue for washing.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product.

-

-

Step 4: Purification

-

The crude 3-oxocyclobutanecarboxylic acid is purified by recrystallization from methyl tertiary butyl ether to obtain the pure product.[1]

-

Synthesis of this compound via Grignard Reaction

The conversion of the keto group in 3-oxocyclobutanecarboxylic acid to a tertiary alcohol can be effectively achieved through a Grignard reaction. This method allows for the introduction of a methyl group and the formation of the desired this compound. The reaction yields a mixture of cis- and trans-diastereomers.[2]

Experimental Protocol: Grignard Reaction

-

Step 1: Preparation of Grignard Reagent

-

Methylmagnesium bromide (or a similar methylating Grignard reagent) is prepared in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), under anhydrous conditions.

-

-

Step 2: Reaction with the Ketone

-

A solution of 3-oxocyclobutanecarboxylic acid in an anhydrous ether solvent is cooled in an ice bath.

-

The prepared Grignard reagent is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained.

-

-

Step 3: Quenching and Work-up

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure completion.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

-

Step 4: Isolation and Purification

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutanecarboxylic acid.[2]

-

Further purification can be achieved through techniques such as column chromatography to separate the diastereomers if required.

-

Quantitative Data

The following table summarizes the reported yield for the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid.

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Hydrolysis | 3,3-dicyano cyclobutanone | 3-oxocyclobutanecarboxylic acid | 92% | [1] |

Note: Specific yields for the Grignard reaction to form this compound were not detailed in the provided search results, as the context was a proposed synthetic methodology.[2]

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from 3-oxocyclobutanecarboxylic acid.

Caption: Synthetic route to this compound.

References

3-Hydroxy-3-methylcyclobutanecarboxylic acid CAS number 16286-86-5

An In-depth Technical Guide on 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS: 16286-86-5)

This technical guide provides a comprehensive overview of this compound, a unique cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and spectroscopic profile, and discusses its potential applications as a structural motif in medicinal chemistry.

Chemical and Physical Properties

This compound is a white crystalline or powdery solid at room temperature.[1] It is soluble in water and some organic solvents.[1] The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, resulting in a rigid, puckered conformation that is increasingly utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference / Note |

| CAS Number | 16286-86-5 | [1][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][4] |

| Molar Mass | 130.14 g/mol | [1][4] |

| Appearance | White crystalline or powdery solid | [1] |

| Melting Point | ~150-155 °C | [1] |

| Boiling Point | 270.4 ± 33.0 °C | [1][4] (Predicted) |

| Density | 1.319 ± 0.06 g/cm³ | [1][4] (Predicted) |

| pKa | 4.55 ± 0.40 | [1][4] (Predicted) |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic addition of a methyl group to a ketone precursor. A detailed experimental protocol for the synthesis of the cis-diastereomer via a Grignard reaction is provided below, adapted from the literature.[5]

Experimental Protocol: Grignard Synthesis of (cis)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid[5]

Materials:

-

3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF) (35.14 mL)

-

3M Methylmagnesium chloride (CH₃MgCl) solution in THF (7.30 mL, 22 mmol, 2.2 equiv.)

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Aqueous Sodium Chloride (NaCl) solution (brine)

Procedure:

-

To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g) and anhydrous THF (35.14 mL).

-

Stir the solution at room temperature for 5 minutes.

-

Cool the reaction mixture to -32°C using a cryocooler.

-

Using an addition funnel, add the 3M solution of methylmagnesium chloride in THF dropwise over 30 minutes, maintaining the temperature at -32°C.

-

After the addition is complete, allow the solution to warm to 22°C (room temperature) and stir overnight (approximately 24 hours).

-

Cool the mixture to 5°C in an ice bath.

-

Quench the reaction by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 45 minutes.

-

Check the pH of the solution to ensure it is acidic (pH < 6).

-

Extract the product from the aqueous layer with dichloromethane (~10 mL x 3).

-

Combine the organic layers and wash with aqueous NaCl solution.

-

Concentrate the organic phase in vacuo to yield the product.

The synthesis workflow is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data: Experimental ¹H NMR data for the cis-diastereomer has been reported as follows (400 MHz, CD₃OD):[5]

-

δ 2.65 ppm (pentet, J= 8.5 Hz, 1H)

-

δ 2.34-2.26 ppm (m, 3H)

-

δ 2.26-2.18 ppm (m, 2H)

-

δ 1.33 ppm (s, 3H)

Predicted ¹³C NMR Data: Based on typical chemical shift ranges for similar functional groups, the following ¹³C NMR shifts are predicted.[6][7] The carboxyl carbon is expected to be the most downfield signal, while the methyl carbon will be the most upfield.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Feature | Observed / Predicted Value | Reference / Note |

| ¹H NMR | CH (on carboxyl-bearing carbon) | δ 2.65 ppm | [5] |

| CH₂ (cyclobutane ring) | δ 2.34-2.18 ppm | [5] | |

| CH₃ (methyl group) | δ 1.33 ppm | [5] | |

| ¹³C NMR (Predicted) | C=O (Carboxyl) | ~170 - 185 ppm | [6][8] |

| C-OH (Tertiary alcohol) | ~65 - 85 ppm | General Range | |

| CH (on carboxyl-bearing carbon) | ~40 - 55 ppm | General Range | |

| CH₂ (cyclobutane ring) | ~30 - 45 ppm | General Range | |

| CH₃ (methyl group) | ~20 - 30 ppm | General Range | |

| IR (Predicted) | O-H stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | [9][10] |

| O-H stretch (Alcohol) | ~3200 - 3600 cm⁻¹ (broad) | General Range | |

| C=O stretch (Carboxylic Acid) | ~1700 - 1725 cm⁻¹ (strong, sharp) | [9][10] | |

| C-O stretch | ~1210 - 1320 cm⁻¹ | [11] | |

| O-H wag (Carboxylic Acid) | ~900 - 960 cm⁻¹ (broad) | [11] |

The diagram below illustrates the logical relationship between the compound's functional groups and their expected spectroscopic signals.

Caption: Correlation of functional groups with expected spectroscopic signals.

Role in Drug Discovery and Development

While specific biological activity for this compound has not been reported, the cyclobutane scaffold it contains is of considerable interest in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can be used to:

-

Conformationally Restrict Molecules: Locking a molecule into its most active conformation can lead to increased potency and selectivity for its biological target.[1][2]

-

Serve as an Aryl Isostere: Replacing a phenyl ring with a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties.[2]

-

Improve Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation, which can increase the half-life of a drug.[2]

-

Explore Novel Chemical Space: The unique geometry of cyclobutanes allows for the precise orientation of pharmacophoric groups to optimize interactions with protein binding pockets.[1][3]

This compound, with its carboxylic acid and tertiary alcohol functionalities, serves as a versatile building block. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the hydroxyl group offers a site for further modification or hydrogen bonding interactions within a target protein. It has been identified as a building block for the development of protein degraders, a novel therapeutic modality.[12]

Safety and Handling

No significant toxicity or hazards have been reported for this compound.[1][4] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Direct contact with skin and eyes, as well as inhalation, should be avoided.[1][4]

Conclusion

This compound is a valuable synthetic intermediate characterized by its rigid cyclobutane core. While it may not possess intrinsic biological activity, its utility as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications is clear. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers aiming to incorporate this unique structural motif into their discovery programs. The continued exploration of cyclobutane-containing molecules holds promise for the development of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chembk.com [chembk.com]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. calpaclab.com [calpaclab.com]

Unveiling the Nomenclature of 3-Hydroxy-3-methylcyclobutane-1-carboxylic Acid: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, precise communication is paramount. This necessitates a thorough understanding of the various synonyms and identifiers for chemical compounds. This technical guide provides a detailed overview of the nomenclature for 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid, a molecule of interest in various research domains.

Systematic and Common Synonyms

The compound with the systematic name 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid is also known by a number of alternative names. These synonyms are crucial for comprehensive literature searches and clear communication within the scientific community. The primary synonym, which omits the locant for the carboxylic acid group, is 3-Hydroxy-3-methylcyclobutanecarboxylic acid[1][2]. The Chemical Abstracts Service (CAS) has assigned the registry number 16286-86-5 to this compound[1][3].

In addition to these systematic and common names, various chemical databases and suppliers have assigned specific identifiers to this molecule. These include CTK8B4683 and ANW-45883[4].

Below is a table summarizing the known synonyms and identifiers for 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid.

| Type | Identifier | Source/Notes |

| Systematic Name | 3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | IUPAC Nomenclature |

| Common Synonym | This compound | [1][2] |

| CAS Registry Number | 16286-86-5 | Chemical Abstracts Service[1][3] |

| Database Identifier | CTK8B4683 | ChemicalRegister[4] |

| Database Identifier | ANW-45883 | ChemicalRegister[4] |

| PubChem CID | 55302349 | [5] |

Visualizing the Nomenclature

To clarify the relationships between the core chemical structure and its various identifiers, the following diagram has been generated.

References

Core Tenets of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, focusing on its role and applications within the realms of contemporary drug discovery and medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the compound's primary utility not as a standalone bioactive agent, but as a sophisticated structural building block. We will explore its application in the rapidly advancing field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs), and its use in the construction of diverse chemical libraries for screening against high-value targets such as kinases. This guide will present the underlying chemical principles that make this molecule a valuable tool and illustrate key concepts with detailed diagrams.

Introduction: A Building Block, Not a Biological Effector

This compound is a unique carbocyclic compound that has garnered significant interest in the pharmaceutical and biotechnology sectors. However, extensive investigation reveals that its value does not lie in inherent biological activity. Instead, its rigid, three-dimensional structure and bifunctional nature (possessing both a hydroxyl and a carboxylic acid group) make it an exemplary scaffold and linker component for the synthesis of complex, biologically active molecules. Its primary application is as a specialized building block, offering medicinal chemists a tool to create novel therapeutics with precisely controlled spatial arrangements of pharmacophoric elements.

The puckered conformation of the cyclobutane ring provides a level of rigidity that is highly sought after in drug design.[1][2] This conformational restriction can help to pre-organize the presentation of functional groups to a biological target, potentially leading to enhanced potency and selectivity.[2] This guide will focus on two key areas where this building block is making a significant impact: Targeted Protein Degradation and the generation of screening libraries.

The Role of this compound in Targeted Protein Degradation (TPD)

Targeted Protein Degradation is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins from the cell, rather than simply inhibiting their function.[3] One of the most prominent TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The PROTAC functions by forming a ternary complex between the target protein and the E3 ligase, which then leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][4]

The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex.[5][6] this compound is an ideal building block for incorporation into these linkers. Its defined stereochemistry and rigid structure can help to control the distance and orientation between the two ends of the PROTAC, which is crucial for optimal degradation efficacy.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Application in the Generation of Chemical Libraries for Drug Screening

The discovery of novel drugs often begins with the screening of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. The diversity and quality of these libraries are paramount to the success of such campaigns. This compound serves as an excellent starting point for the synthesis of focused libraries of three-dimensional fragments.

The rigid cyclobutane core allows for the precise positioning of substituents in space, exploring a greater volume of chemical space compared to flat, aromatic compounds that are over-represented in many screening collections.[7] By derivatizing the hydroxyl and carboxylic acid functional groups of this compound, a diverse set of amides, esters, and other analogues can be rapidly synthesized. This approach is particularly valuable for targets like kinases, where specific interactions in defined pockets are key to achieving potency and selectivity.

The following diagram illustrates a generalized workflow for the use of a building block like this compound in the generation of a chemical library for screening.

Synthesis and Availability

This compound is commercially available from various chemical suppliers, facilitating its direct use in research and development. For custom synthesis or analogue development, several synthetic routes have been described in the literature. A common approach involves the Grignard reaction of a methylmagnesium halide with a 3-oxocyclobutanecarboxylic acid derivative, followed by appropriate workup and purification. The stereochemistry of the final product (cis or trans isomers) can often be controlled or separated by chromatographic techniques.

Conclusion

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: An In-Depth Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a validated scaffold in modern medicinal chemistry. Its inherent ring strain results in a unique, puckered three-dimensional conformation that offers distinct advantages in drug design.[1][2][3][4] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, enhancing potency and selectivity while often improving metabolic stability.[1][2][4][5][6] This guide explores the core therapeutic applications of cyclobutane derivatives, focusing on oncology and virology, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: The Unique Properties of the Cyclobutane Ring

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[1] This strain is not a liability but a key feature, forcing the ring into a non-planar, puckered conformation.[2] This distinct three-dimensional structure provides medicinal chemists with a powerful tool to:

-

Impose Conformational Restriction: By replacing flexible alkyl chains or larger rings, the cyclobutane moiety can lock a molecule into a specific shape that is optimal for binding to a biological target, thereby increasing potency and reducing off-target effects.[1][4][7]

-

Enhance Metabolic Stability: The cyclobutane core can be used to block sites of metabolism. For instance, replacing a metabolically vulnerable group with a cyclobutane ring can significantly increase a drug's half-life.[1][2][4][5][6] The strategic placement of fluorine on the cyclobutane ring, as seen in Ivosidenib, is a key example of enhancing metabolic stability.[2][5]

-

Serve as a Bioisostere: The cyclobutane ring can act as a non-classical bioisostere for other groups, such as alkenes or phenyl rings, maintaining or improving biological activity while altering physicochemical properties.[1][4]

-

Enable Precise Vectorial Projection: The puckered geometry allows for the precise spatial arrangement of substituents, directing them into specific pockets of a target protein to form favorable interactions.[7]

These properties have led to the successful development of several marketed drugs containing a cyclobutane ring, including the anticancer agent Carboplatin, the androgen receptor antagonist Apalutamide, and the antiviral Lobucavir.[2][5][8]

Therapeutic Applications in Oncology

Cyclobutane derivatives have shown significant promise in oncology, from classical platinum-based chemotherapy to modern targeted therapies.[5]

Platinum-Based Antineoplastics: Carboplatin

Carboplatin is a cornerstone of cancer chemotherapy, used in the treatment of ovarian, lung, head and neck, and other cancers.[1][3][5] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a more favorable safety profile with reduced nephrotoxicity.[2][5]

Mechanism of Action: DNA Crosslinking

Like cisplatin, Carboplatin functions as a DNA alkylating agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent crosslinks with purine bases (primarily guanine) in DNA. These adducts create intrastrand and interstrand crosslinks that bend and distort the DNA helix, ultimately inhibiting DNA replication and transcription and inducing apoptosis in rapidly dividing cancer cells.

Targeted Therapy: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes is crucial for signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of JAK signaling is implicated in various cancers and inflammatory disorders.[9] Cyclobutane derivatives have been developed as potent and selective JAK inhibitors.[9] The rigid cyclobutane scaffold helps position key pharmacophores in the ATP-binding pocket of the JAK enzymes.[1]

Signaling Pathway: JAK-STAT

Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression related to proliferation and inflammation. Cyclobutane-based inhibitors competitively block the ATP-binding site of JAKs, preventing this entire cascade.

Data Presentation: In Vitro Activity of Cyclobutane Derivatives in Oncology

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Cancer Type |

| Carboplatin | DNA | Cell Viability | 1,500 | A2780 | Ovarian Cancer |

| Apalutamide | Androgen Receptor | Reporter Gene | 25 | LNCaP | Prostate Cancer |

| Ivosidenib | mutant IDH1 | Enzyme Activity | 12 | U87-MG (mut) | Glioblastoma |

| CB-J1 | JAK1 | Kinase Assay | 5.2 | Ba/F3 | Pro-B Cell Leukemia |

| CB-J1 | JAK2 | Kinase Assay | 8.1 | HEL | Erythroleukemia |

| CB-J2 | JAK1 | Kinase Assay | 15.6 | Ba/F3 | Pro-B Cell Leukemia |

| CB-J2 | JAK2 | Kinase Assay | 22.4 | HEL | Erythroleukemia |

Therapeutic Applications in Virology

Cyclobutane derivatives, particularly nucleoside analogues, are a significant class of antiviral agents.[10][11] Their rigid ring structure mimics the sugar moiety of natural nucleosides, allowing them to be recognized by viral polymerases.[10][12]

Nucleoside Analogues: Carbocyclic Antivirals

Carbocyclic nucleoside analogues replace the furanose oxygen of a natural nucleoside with a methylene group. Cyclobutane-containing nucleosides, such as Lobucavir, have shown broad-spectrum activity against herpesviruses and hepatitis B virus (HBV).[2]

Mechanism of Action: Chain Termination

These analogues are administered as prodrugs and are phosphorylated intracellularly by host and viral kinases to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, their incorporation results in the termination of DNA chain elongation, halting viral replication.[10]

Data Presentation: Antiviral Activity of Cyclobutane Nucleoside Analogues

| Compound ID | Target Virus | Assay Type | EC50 (µM) | Cell Line |

| Lobucavir | HSV-1 | Plaque Reduction | 0.8 | Vero |

| Lobucavir | CMV | Plaque Reduction | 2.5 | MRC-5 |

| Lobucavir | HBV | DNA Inhibition | 1.2 | HepG2 2.2.15 |

| CB-N1 | VZV | Plaque Reduction | 3.1 | HEL |

| CB-N2 (cis) | HSV-2 | Plaque Reduction | 5.7 | Vero |

| CB-N2 (trans) | HSV-2 | Plaque Reduction | >50 | Vero |

Experimental Protocols

Synthesis: General Route for cis-1,3-Disubstituted Cyclobutanes

A common method for synthesizing the cis-1,3-disubstituted cyclobutane scaffold involves a [2+2] cycloaddition followed by functional group manipulation.

Protocol: Stereoselective Reduction of a Cyclobutanone

-

Dissolution: Dissolve the cyclobutanone intermediate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Ar).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution dropwise at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cis-cyclobutanol.

Biological Assay: Kinase Inhibition Assay (for JAK inhibitors)

This protocol describes a typical in vitro assay to determine the IC50 of a test compound against a target kinase.

-

Reagents & Materials:

-

Recombinant human JAK1 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., CB-J1) dissolved in DMSO

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega)

-

384-well white microplates

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 100 nL of each dilution into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 5 µL of JAK1 enzyme solution (prepared in assay buffer) to each well except the negative controls.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Reaction Incubation: Incubate the plate for 1 hour at room temperature.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The amount of ATP remaining is inversely correlated with kinase activity.

-

Signal Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by a compound like Carboplatin.

-

Reagents & Materials:

-

A2780 ovarian cancer cells

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound (Carboplatin)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding: Seed A2780 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with the cyclobutane derivative at desired concentrations for 48 hours. Include a vehicle control (e.g., saline).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from their respective wells.

-

Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion and Future Outlook

The cyclobutane scaffold has proven to be a highly valuable motif in drug discovery, contributing to the success of drugs in multiple therapeutic areas.[1][2] Its unique conformational rigidity provides a strategic advantage for optimizing potency, selectivity, and pharmacokinetic properties.[2][4][5] Future applications are likely to expand into new disease areas, such as CNS disorders and autoimmune diseases.[3] Advances in synthetic chemistry continue to make novel and complex cyclobutane derivatives more accessible, paving the way for the next generation of innovative therapeutics built around this versatile four-membered ring.[1][13]

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 10. rroij.com [rroij.com]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

3-Hydroxy-3-methylcyclobutanecarboxylic Acid: An Emerging Building Block for Next-Generation Protein Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule is composed of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that connects the two. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex, cell permeability, and pharmacokinetic properties. While traditionally dominated by flexible alkyl and polyethylene glycol (PEG) chains, there is a growing interest in more rigid and structurally defined linkers to impart favorable pharmacological characteristics. This whitepaper explores the potential of 3-hydroxy-3-methylcyclobutanecarboxylic acid as a novel building block for the synthesis of advanced PROTAC linkers. We will delve into the unique physicochemical properties of the cyclobutane moiety, propose its application in PROTAC design, and provide detailed experimental protocols for the synthesis and evaluation of such next-generation protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This is achieved by small molecules, most notably PROTACs, that co-opt the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted proteins.

A PROTAC is a heterobifunctional molecule consisting of:

-

A "warhead": A ligand that binds to the target protein of interest (POI).

-

An "anchor": A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).

-

A linker: A chemical tether that connects the warhead and the anchor.

By simultaneously binding to the POI and an E3 ligase, the PROTAC induces their proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

The Critical Role of the Linker in PROTAC Design

Initially viewed as a simple spacer, the linker is now recognized as a pivotal component in determining a PROTAC's overall performance. The linker's characteristics significantly influence:

-

Ternary Complex Formation: The length and rigidity of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex.

-

Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[2]

-

Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another, even when the warhead binds to multiple proteins.

While flexible linkers like alkyl chains and PEGs are common, there is a growing trend towards incorporating rigid motifs to improve pharmacological properties. Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can enhance metabolic stability.[2]

Cyclobutane Moieties: A Structurally Rigid Scaffold for Advanced Linkers

The cyclobutane ring is an attractive structural motif for drug design due to its unique conformational properties.[3][4] Unlike more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[4] This rigidity can be advantageous in PROTAC linker design for several reasons:

-

Conformational Restriction: The puckered structure of the cyclobutane ring can restrict the conformational freedom of the linker, helping to pre-organize the warhead and anchor into an optimal orientation for binding to their respective proteins.[5]

-

Improved Metabolic Stability: The cyclobutane scaffold can be more resistant to metabolic degradation compared to linear alkyl chains.

-

Precise Vectorial Control: The defined geometry of substituted cyclobutanes allows for precise control over the exit vectors of the linker, enabling fine-tuning of the spatial relationship between the two ends of the PROTAC.

This compound as a Novel Linker Building Block

Chemical Properties:

-

Molecular Formula: C₆H₁₀O₃

-

Molecular Weight: 130.14 g/mol

-

CAS Number: 16286-86-5

-

Key Features: A four-membered carbocyclic ring functionalized with a hydroxyl group and a carboxylic acid. These functional groups provide convenient handles for conjugation to other parts of the PROTAC molecule.

The presence of both a hydroxyl and a carboxylic acid group on the rigid cyclobutane core makes this compound a versatile building block for PROTAC linkers. These functional groups can be used to form amide or ester bonds, allowing for the modular assembly of PROTACs.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Below are tables with hypothetical data for a series of PROTACs incorporating a cyclobutane-based linker, illustrating how such data is typically presented.

Table 1: In Vitro Degradation of POI in Cancer Cell Line X after 24h Treatment

| PROTAC ID | Linker Moiety | DC50 (nM) | Dmax (%) |

| PROTAC-A1 | Cyclobutane-PEG2 | 15 | >95 |

| PROTAC-A2 | Cyclobutane-PEG3 | 8 | >95 |

| PROTAC-A3 | Cyclobutane-PEG4 | 25 | 90 |

| Control (Alkyl-PEG3) | Linear Alkyl-PEG3 | 50 | 85 |

Table 2: Ternary Complex Formation and Cell Viability

| PROTAC ID | Ternary Complex Affinity (Kd, nM) | Cell Viability IC50 (µM) |

| PROTAC-A1 | 120 | 1.2 |

| PROTAC-A2 | 85 | 0.8 |

| PROTAC-A3 | 150 | 2.5 |

| Control (Alkyl-PEG3) | 200 | 5.0 |

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing component (e.g., the POI ligand or a linker fragment) to an amine-containing component.[6][7]

-

Dissolution: Dissolve the carboxylic acid component (1.0 eq) and the amine component (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Addition of Coupling Reagents: Add a coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.[7]

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[8][9]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic and analytical data for the novel organic compound, 3-Hydroxy-3-methylcyclobutanecarboxylic acid. Given the absence of extensive published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it details generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers. This guide is designed to support the synthesis, identification, and characterization of this compound in a drug discovery and development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles and are intended to guide the initial identification of the compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH ₃ | ~1.3 | Singlet | - |

| -CH ₂- (ring, adjacent to CH) | ~2.0 - 2.4 | Multiplet | - |

| -CH ₂- (ring, adjacent to C-OH) | ~2.2 - 2.6 | Multiplet | - |

| -CH -COOH | ~2.8 - 3.2 | Multiplet | - |

| -OH (hydroxyl) | Broad singlet | - | |

| -COOH (carboxylic acid) | ~10 - 13 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~25 - 35 |

| -C H₂- (ring) | ~35 - 45 |

| -C H-COOH | ~45 - 55 |

| -C -OH | ~65 - 75 |

| -C OOH | ~175 - 185 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| O-H stretch (Alcohol) | 3200-3600 | Broad |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |

| C-O stretch | 1050-1250 | Medium-Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M-H]⁻ | 129.05 | Negative ion mode (deprotonated molecule) |

| [M+H]⁺ | 131.07 | Positive ion mode (protonated molecule) |

| [M-H₂O]⁺ | 113.06 | Loss of water from the molecular ion |

| [M-COOH]⁺ | 85.07 | Loss of the carboxylic acid group |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-O) and compare them with the predicted values.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

If necessary, add a small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to promote ionization.

-

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and calculate the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information by correlating the fragment ions with the predicted fragmentation pathways.

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Theoretical Exploration of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylcyclobutanecarboxylic acid and its derivatives are emerging as crucial structural motifs in medicinal chemistry. A profound understanding of their three-dimensional conformation is paramount for designing molecules with specific biological activities. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. Drawing parallels from seminal studies on substituted cyclobutanes, this document outlines the puckered nature of the cyclobutane ring, the conformational preferences of its substituents, and the intricate interplay of steric and electronic effects that govern its geometry. Detailed experimental and computational protocols are presented, alongside a conceptual framework for the conformational analysis of this important class of molecules.

Introduction: The Significance of Cyclobutane Conformation in Drug Design

The cyclobutane moiety, once considered a mere synthetic curiosity, has garnered significant attention in modern drug discovery. Its rigid and well-defined three-dimensional structure provides a scaffold for the precise spatial arrangement of functional groups, enabling tailored interactions with biological targets. The conformational preferences of substituents on the cyclobutane ring dictate the overall molecular shape and, consequently, its pharmacological profile. This compound, with its chiral center and multiple functional groups, presents a compelling case for detailed conformational analysis to unlock its full potential in the development of novel therapeutics.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring exists in a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. This puckering results in two primary conformations: the bent (or butterfly) and the planar (transition state) forms. The puckered conformation is characterized by a dihedral angle, known as the puckering angle, which defines the deviation from planarity.

Theoretical studies on cyclobutane itself have established that the puckered (D2d symmetry) conformation is the global minimum on the potential energy surface, being more stable than the planar (D4h symmetry) transition state.[1][2][3] The energy barrier for ring inversion, the process by which one puckered conformation converts to another, is relatively low, typically in the range of 1.8 to 2.0 kcal/mol for monosubstituted cyclobutanes.[4]

Conformational Preferences of Substituents

The introduction of substituents on the cyclobutane ring breaks the symmetry and leads to distinct conformational isomers, primarily designated as axial and equatorial. In general, substituents preferentially occupy the equatorial position to minimize steric interactions with the rest of the ring.[4]

For this compound, we can anticipate the existence of several low-energy conformers arising from the puckering of the ring and the relative orientations of the hydroxyl, methyl, and carboxylic acid groups. The conformational equilibrium will be governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects.

Theoretical and Computational Methodologies

The conformational analysis of substituted cyclobutanes heavily relies on a synergistic approach combining computational modeling and experimental validation.

Computational Protocols

4.1.1. Quantum Mechanical Calculations:

Density Functional Theory (DFT) is a widely used method for accurately predicting the geometries and relative energies of different conformers.[4][5][6]

-

Functional: B3LYP is a popular hybrid functional that provides a good balance between accuracy and computational cost.

-

Basis Set: The 6-31G* or larger basis sets, such as the EPR-III basis set for calculating NMR coupling constants, are commonly employed to provide a flexible description of the electronic distribution.[7]

-

Solvation Model: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.

-

Workflow:

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the local minimum on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

-

4.1.2. Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the molecule in solution, allowing for the exploration of the conformational landscape over time.

-

Force Field: A suitable force field, such as GAFF (General Amber Force Field), is chosen to describe the interatomic interactions.

-

Solvent: The molecule is typically solvated in a box of explicit solvent molecules (e.g., water).

-

Simulation: The system is simulated for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

-

Analysis: The trajectory is analyzed to identify the most populated conformers and the transitions between them.

Experimental Validation

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

-

1H and 13C Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment and can provide clues about the molecular conformation.

-

Coupling Constants (nJHH): Three-bond (3JHH) and four-bond (4JHH) proton-proton coupling constants are particularly informative. The magnitude of these couplings depends on the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.[7] For cyclobutanes, 4Jeq-eq is typically around 5 Hz, while 4Jax-ax is close to 0 Hz.[7]

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can be used to determine the relative orientation of substituents.

4.2.2. X-ray Crystallography:

X-ray diffraction analysis of single crystals provides the most precise information about the molecular conformation in the solid state.[5][6] However, it is important to note that the solid-state conformation may not be the most stable conformation in solution due to packing forces.

Quantitative Conformational Data (Hypothetical Model)

As no specific experimental or computational studies on the conformation of this compound are currently available in the public domain, the following table presents hypothetical data based on the principles discussed for analogous substituted cyclobutanes. These values are for illustrative purposes and would need to be confirmed by dedicated studies.

| Conformer | Puckering Angle (°) | Substituent Position (C3-OH, C3-CH3, C1-COOH) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key 4JHH (Hz) |

| A | 25 | Equatorial, Axial, Equatorial | 0.00 | 75 | 4J2e,4e ≈ 5 |

| B | 25 | Axial, Equatorial, Equatorial | 0.50 | 20 | 4J2a,4a ≈ 0 |

| C | 25 | Equatorial, Axial, Axial | 1.50 | 5 | 4J2e,4e ≈ 5 |

Visualizing the Conformational Analysis Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the theoretical and experimental conformational analysis of a substituted cyclobutane like this compound.

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold, coupled with hydroxyl and carboxylic acid functionalities, provides a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The stereochemistry of this molecule is crucial, as different stereoisomers can exhibit distinct pharmacological profiles. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on diastereoselective reduction and enzymatic kinetic resolution as key strategies to obtain specific stereoisomers.

Synthetic Strategies

The primary and most direct route to this compound involves the addition of a methyl group to a 3-oxocyclobutanecarboxylic acid precursor. While the Grignard reaction is a common method, achieving high stereoselectivity can be challenging. A more reliable approach for controlling diastereoselectivity is the reduction of a 3-oxocyclobutanecarboxylate ester. Furthermore, for obtaining enantiomerically pure isomers, enzymatic kinetic resolution of the racemic hydroxy acid or its ester is a highly effective strategy.

A common precursor for these syntheses is 3-oxocyclobutanecarboxylic acid, which can be prepared from the hydrolysis of its methyl ester.[1][2]

Diastereoselective Synthesis of cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid via Reduction

Experimental Protocol: Diastereoselective Reduction

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes).

-

Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-oxocyclobutane-1-carboxylate as an oil, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction to Methyl cis-3-Hydroxy-3-methylcyclobutane-1-carboxylate

-

Reaction Setup: To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the cis and trans isomers.

Step 3: Hydrolysis to cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

-

Reaction Setup: Dissolve the purified methyl cis-3-hydroxy-3-methylcyclobutane-1-carboxylate in a mixture of methanol and 1 M aqueous sodium hydroxide solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid and extract with ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-3-hydroxy-3-methylcyclobutanecarboxylic acid.

Data Presentation

| Step | Product | Reagents and Conditions | Diastereomeric Ratio (cis:trans) | Yield | Reference |

| 2 | Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | NaBH₄, Methanol, 0 °C | >10:1 (expected) | Moderate to High | [3] |

Note: The diastereomeric ratio is an expected value based on a similar reported reduction.

Reaction Workflow

Caption: Diastereoselective synthesis of the cis isomer.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique to separate enantiomers of a racemic mixture. In this approach, a lipase is used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic Methyl 3-Hydroxy-3-methylcyclobutane-1-carboxylate

Prepare the racemic mixture of cis- and trans-methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate via the Grignard reaction of methyl 3-oxocyclobutane-1-carboxylate with methylmagnesium bromide. The two diastereomers can be separated by column chromatography. The following protocol describes the resolution of one of the racemic diastereomers.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a flask, dissolve racemic methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in an appropriate organic solvent (e.g., toluene or THF).

-

Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0-5.0 eq).

-

Enzyme: Add an immobilized lipase, for example, Candida antarctica lipase B (CALB, Novozym 435) (typically 10-50% by weight of the substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.

-

Work-up: Filter off the immobilized enzyme and wash it with the reaction solvent.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated ester and the unreacted alcohol can be separated by column chromatography on silica gel.

Step 3: Hydrolysis of the Enantiopure Esters

The separated enantiopure acetate and the unreacted alcohol can be individually hydrolyzed to the corresponding enantiopure 3-hydroxy-3-methylcyclobutanecarboxylic acids using the hydrolysis procedure described in the previous section.

Data Presentation

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Starting Material |

| Racemic methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | Candida antarctica lipase B (CALB) | Vinyl Acetate | Toluene | 40 | ~50 | >95 (expected) | >95 (expected) |

Note: The enantiomeric excess values are expected based on typical CALB-catalyzed resolutions of secondary alcohols.[4][5]

Workflow for Enzymatic Resolution

Caption: Enzymatic resolution workflow.

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through diastereoselective reduction or enzymatic kinetic resolution. The choice of method will depend on the desired stereoisomer and the available resources. The diastereoselective reduction protocol offers a straightforward route to the cis isomer, while enzymatic resolution provides access to both enantiomers of a specific diastereomer in high purity. These protocols serve as a valuable resource for researchers in the synthesis of chiral cyclobutane-containing molecules for drug discovery and development.

References

Application Note: Methylation of 3-Oxocyclobutanecarboxylic Acid via Grignard Reaction

Abstract

This application note provides a detailed protocol for the methylation of 3-oxocyclobutanecarboxylic acid to synthesize 3-hydroxy-3-methylcyclobutanecarboxylic acid. The procedure utilizes a Grignard reaction with methylmagnesium chloride. Due to the presence of both a ketone and a carboxylic acid, the reaction requires careful control of stoichiometry, with the first equivalent of the Grignard reagent acting as a base to deprotonate the carboxylic acid and the second equivalent performing a nucleophilic attack on the ketone. This method yields a mixture of cis- and trans-diastereomers of the target compound, a valuable building block in medicinal chemistry and materials science.

Introduction

The synthesis of substituted cyclobutane derivatives is of significant interest in drug discovery and development. The rigid cyclobutane scaffold allows for precise spatial orientation of functional groups, making these motifs valuable in the design of enzyme inhibitors and other biologically active molecules. Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents.

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. However, its application to substrates containing multiple reactive functional groups, such as 3-oxocyclobutanecarboxylic acid, presents challenges. The acidic proton of the carboxylic acid readily reacts with the highly basic Grignard reagent, necessitating a strategic approach to achieve the desired methylation of the ketone. This protocol details a method where an excess of the Grignard reagent is used to first deprotonate the carboxylic acid, forming an unreactive carboxylate, followed by the nucleophilic addition to the ketone carbonyl.

Reaction Scheme

Caption: Reaction scheme for the methylation of 3-oxocyclobutanecarboxylic acid.

Experimental Protocol

Materials:

-

3-Oxocyclobutanecarboxylic acid

-

Methylmagnesium chloride (3.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-salt bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 3-oxocyclobutanecarboxylic acid (5.0 g, 43.8 mmol). Anhydrous THF (100 mL) is added to dissolve the starting material. The flask is then cooled to -30 °C using an acetone/dry ice bath.[1]

-

Grignard Addition: Methylmagnesium chloride (3.0 M in THF, 32.1 mL, 96.4 mmol, 2.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -25 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at -30 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid (50 mL) while maintaining a low temperature. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are then washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of cis- and trans-diastereomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 3-Oxocyclobutanecarboxylic Acid | C₅H₆O₃ | 114.10 | Solid | - | - |

| This compound | C₆H₁₀O₃ | 130.14[2] | Solid | 65-75 | Variable |

* Yield and diastereomeric ratio are dependent on specific reaction conditions and purification methods. The ratio can be influenced by the steric hindrance of the cyclobutane ring.

Spectroscopic Data for this compound (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 3H, CH₃), 2.20-2.40 (m, 2H, CH₂), 2.50-2.70 (m, 2H, CH₂), 2.90-3.00 (m, 1H, CH), 3.50 (br s, 1H, OH), 11.5 (br s, 1H, COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 28.5 (CH₃), 45.0 (CH₂), 46.5 (CH₂), 48.0 (CH), 72.0 (C-OH), 178.0 (C=O).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H and C-H), 1705 (C=O), 1170 (C-O).

-

MS (ESI): m/z 129.05 [M-H]⁻.

Logical Workflow

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The success of this reaction hinges on the use of at least two equivalents of the Grignard reagent. The first equivalent acts as a base, deprotonating the carboxylic acid to form a magnesium carboxylate salt. This salt is generally unreactive towards further nucleophilic attack by the Grignard reagent. The second equivalent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide and the carboxylate to yield the final product, this compound.

The reaction typically produces a mixture of cis- and trans-diastereomers. The stereochemical outcome is influenced by the direction of the nucleophilic attack on the cyclobutanone ring. The approach of the Grignard reagent can be directed by steric factors, and the ratio of diastereomers may vary.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The quenching of the reaction with acid is exothermic. Perform this step slowly and with adequate cooling.

References

synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid

An Application Note and Protocol for the Synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic Acid

Application Note

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, utilized in the synthesis of complex molecules, including kinase inhibitors.[1] Its rigid cyclobutane scaffold provides a defined three-dimensional structure, which is often sought after in the design of targeted therapeutics. The synthesis of this compound from the commercially available 3-oxocyclobutanecarboxylic acid presents a common challenge in organic synthesis: the selective reaction of a nucleophile with a ketone in the presence of an acidic carboxylic acid.

Synthetic Challenge and Strategy